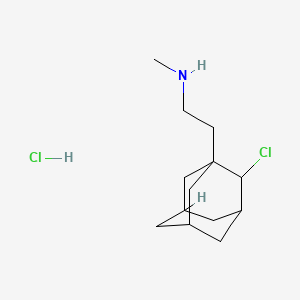![molecular formula C20H22N2O B13758617 [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol: is a complex organic compound featuring an imidazole ring, a phenylethyl group, and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the phenylethyl and methanol groups . The reaction conditions often involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the phenylethyl group, leading to various hydrogenated derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction of the imidazole ring can produce saturated imidazole compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its imidazole ring can mimic the histidine residues in proteins, making it a valuable tool for studying enzyme mechanisms .
Medicine: Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, including receptors and enzymes, making it a candidate for drug development .
Industry: In industry, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Mécanisme D'action
The mechanism of action of [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Benzimidazole: A compound with a fused benzene and imidazole ring, used in various pharmaceutical applications.
Phenylethanol: A simpler compound with a phenyl and ethanol group, lacking the imidazole ring.
Uniqueness: What sets this compound apart is its combination of an imidazole ring with a phenylethyl group and a methanol moiety.
Propriétés
Formule moléculaire |
C20H22N2O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[2-(1-imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol |
InChI |
InChI=1S/C20H22N2O/c1-16(22-12-11-21-15-22)20-13-18(9-10-19(20)14-23)8-7-17-5-3-2-4-6-17/h2-6,9-13,15-16,23H,7-8,14H2,1H3 |
Clé InChI |
WHGZOHDSVKLMAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)CCC2=CC=CC=C2)CO)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
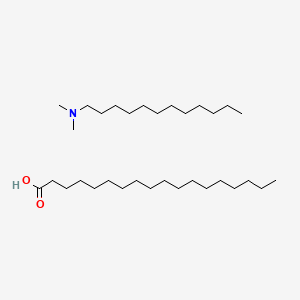
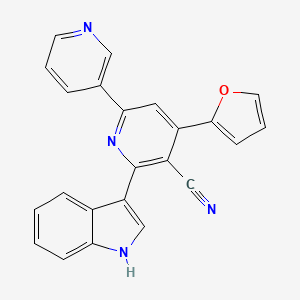
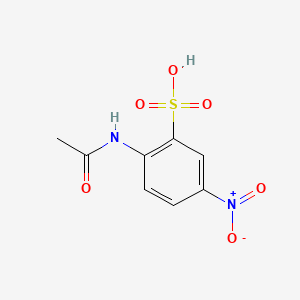
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
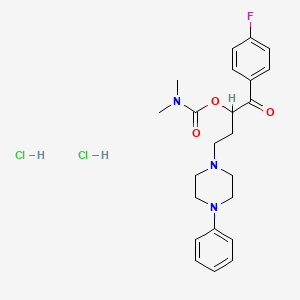
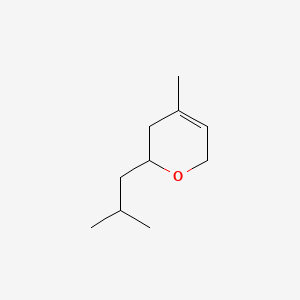
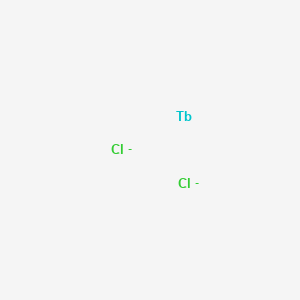
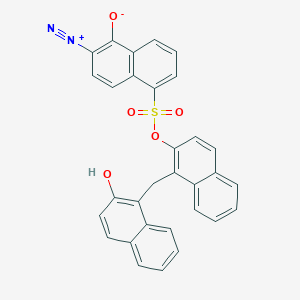
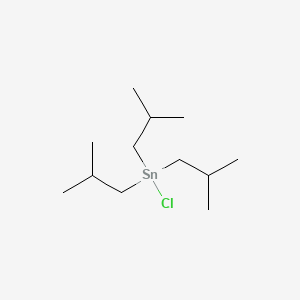
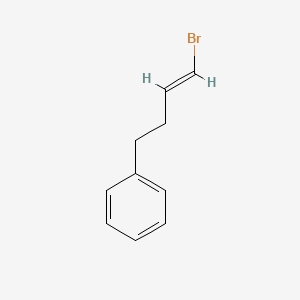
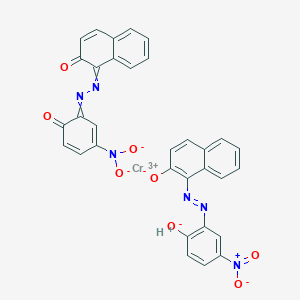
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
